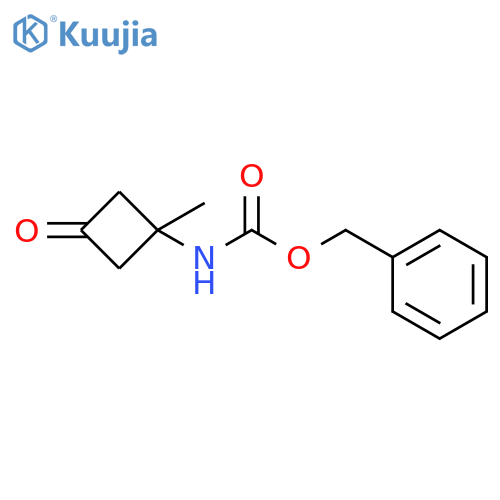

Cas no 1428776-44-6 (Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate)

1428776-44-6 structure

商品名:Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate

CAS番号:1428776-44-6

MF:C13H15NO3

メガワット:233.263103723526

CID:4599213

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, phenylmethyl ester

- Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate

-

- インチ: 1S/C13H15NO3/c1-13(7-11(15)8-13)14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)

- InChIKey: CMNQTUZFTLXAMS-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1(C)CC(=O)C1

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX62296-5g |

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate |

1428776-44-6 | 95% | 5g |

$1054.00 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00841382-1g |

BEnzyl N-(1-methyl-3-oxocyclobutyl)carbamate |

1428776-44-6 | 95% | 1g |

¥3027.0 | 2023-04-02 | |

| A2B Chem LLC | AX62296-1g |

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate |

1428776-44-6 | 95% | 1g |

$358.00 | 2024-04-20 |

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1428776-44-6 (Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 61389-26-2(Lignoceric Acid-d4)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 4770-00-7(3-cyano-4-nitroindole)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬